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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanisms behind the low glycemic

response of isomaltulose hydrate. By examining its unique structural properties, enzymatic

hydrolysis, and subsequent physiological effects, this paper provides a comprehensive

overview for professionals in research and drug development.

Introduction: The Molecular Basis of a Low
Glycemic Index
Isomaltulose, also known by the trade name Palatinose™, is a naturally occurring disaccharide

found in honey and sugarcane extracts.[1][2] It is composed of a glucose and a fructose unit,

the same monosaccharides that constitute sucrose. However, the critical distinction lies in the

glycosidic bond connecting these units. While sucrose possesses an α-1,2-glycosidic linkage,

isomaltulose features a more stable α-1,6-glycosidic bond.[3][4][5] This structural variance is

the primary determinant of its distinct metabolic fate and a key factor in its low glycemic and

insulinemic profile.[3][4] Isomaltulose hydrate is the crystalline form of this sugar.[6][7][8][9]

The Slow and Sustained Release Mechanism
The low glycemic response to isomaltulose is a direct consequence of its slow yet complete

digestion and absorption in the small intestine.[1][2][5] This process can be broken down into

two key phases: delayed enzymatic cleavage and prolonged intestinal absorption.
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Enzymatic Hydrolysis: A Delayed Breakdown
The digestion of both sucrose and isomaltulose is mediated by the sucrase-isomaltase enzyme

complex located on the brush border of the small intestine.[1] However, the α-1,6-glycosidic

bond in isomaltulose is significantly more resistant to hydrolysis by this enzyme complex

compared to the α-1,2 bond in sucrose.[4][5] In vitro studies have demonstrated that the rate of

enzymatic hydrolysis for isomaltulose is 4 to 5 times slower than that of sucrose.[5][10][11] This

slower cleavage results in a gradual release of its constituent monosaccharides, glucose and

fructose, into the intestinal lumen.[2][5]

Prolonged Intestinal Absorption
Due to its slow enzymatic breakdown, isomaltulose travels further down the small intestine

before being fully hydrolyzed and absorbed.[1][5] Unlike sucrose, which is rapidly digested and

absorbed in the upper (proximal) part of the small intestine, the absorption of glucose and

fructose from isomaltulose occurs along the entire length of the small intestine, including the

lower (distal) sections.[1][5][11] This extended absorption profile prevents the rapid surge in

blood glucose levels typically associated with the consumption of high-glycemic carbohydrates.

[2][3]

The following diagram illustrates the digestive pathway of isomaltulose in comparison to

sucrose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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